Azido-PEG6-THP
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Overview
Description
Azido-PEG6-THP is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG6-THP is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based structure. The typical synthetic route involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to form a PEG-based intermediate.
Azidation: The PEG-based intermediate is then reacted with sodium azide (NaN3) to introduce the azide group.
THP Protection: The final step involves the protection of the hydroxyl groups with tetrahydropyranyl (THP) groups to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include PEGylation, azidation, and THP protection, followed by purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG6-THP undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group in the presence of a copper catalyst
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as DBCO or BCN without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents
Major Products
Scientific Research Applications
Azido-PEG6-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates
Biology: Employed in the labeling and imaging of biomolecules through click chemistry reactions
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of functionalized materials and polymers
Mechanism of Action
Azido-PEG6-THP exerts its effects through click chemistry reactions, specifically CuAAC and SPAAC. The azide group in this compound reacts with alkyne groups to form stable triazole linkages. This mechanism allows for the selective and efficient conjugation of molecules, facilitating the synthesis of complex bioconjugates and functionalized materials .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-THP: A shorter PEG linker with similar click chemistry properties
Azido-PEG8-THP: A longer PEG linker with similar click chemistry properties
Azido-PEG6-acid: Contains an azide group and a terminal carboxylic acid, used in similar click chemistry reactions.
Uniqueness
Azido-PEG6-THP is unique due to its specific PEG length (PEG6) and the presence of THP-protected hydroxyl groups, which provide stability and solubility in various solvents. This makes it particularly suitable for applications in PROTAC synthesis and other bioconjugation processes .
Properties
Molecular Formula |
C17H33N3O7 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C17H33N3O7/c18-20-19-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-27-17-3-1-2-5-26-17/h17H,1-16H2 |
InChI Key |
ZDLDUKNLDJGEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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